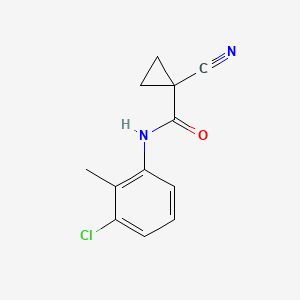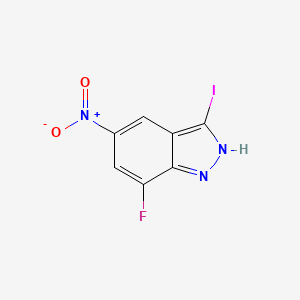
7-Fluoro-3-iodo-5-nitroindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-iodo-5-nitroindazole is a molecular compound that belongs to the indazole family . It has a CAS Number of 1352395-51-7 and a molecular weight of 307.02 . The IUPAC name for this compound is 7-fluoro-3-iodo-5-nitro-1H-indazole .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-3-iodo-5-nitroindazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is1S/C7H3FIN3O2/c8-5-2-3 (12 (13)14)1-4-6 (5)10-11-7 (4)9/h1-2H, (H,10,11) . Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-3-iodo-5-nitroindazole include a molecular weight of 307.02 .Applications De Recherche Scientifique
Neuroprotective Effects
7-Nitroindazole, a compound structurally similar to 7-Fluoro-3-iodo-5-nitroindazole, has been shown to have neuroprotective effects. It's a widely used inhibitor of neuronal nitric oxide synthase (nNOS), playing a significant role in studying the neuronal NO pathway in the nervous system. Research indicates that 7-Nitroindazole can prevent convulsions induced by glufosinate in experimental models, suggesting its potential in managing neurological conditions like epilepsy or convulsive disorders. However, the exact mechanism may not involve nNOS inhibition but could be linked to the undefined properties of nitrogen-containing chemical structures (Matsumura, Kikuchi-Utsumi, Nakaki, 2008).
Role in Parkinson's Disease Management
Another study highlighted the use of 7-Nitroindazole in managing Parkinson's disease. The compound's inhibition of neuronal nitric oxide synthase (NOS) protected against striatal dopamine depletions and loss of tyrosine hydroxylase-positive neurons in the substantia nigra in MPTP-treated baboons. This finding strongly implicates nitric oxide in MPTP neurotoxicity and suggests that inhibitors like 7-Nitroindazole could be potential treatments for Parkinson's disease (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, Beal, 1996).
Analytical Chemistry Applications
In the field of analytical chemistry, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 7-Fluoro-3-iodo-5-nitroindazole, is used as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including proline and hydroxyproline. The specificity and sensitivity of this compound aid in the precise detection and analysis of amino acids, serving as an essential tool in biochemical studies and research (Watanabe, Imai, 1981).
Anticancer and Antimicrobial Properties
Compounds like Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, related to 7-Fluoro-3-iodo-5-nitroindazole, show promising activity as antianxiety agents. Moreover, their high affinity for central benzodiazepine receptors and partial agonist profiles suggest potential therapeutic applications without typical benzodiazepine side effects. The anticonvulsant effects observed in certain models highlight an area of therapeutic relevance that requires further exploration (Anzini, Braile, Valenti, Cappelli, Vomero, Marinelli, Limongelli, Novellino, Betti, Giannaccini, Lucacchini, Ghelardini, Norcini, Makovec, Giorgi, Fryer, 2008).
Safety and Hazards
The safety data sheet for 7-Fluoro-3-iodo-5-nitroindazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also identified as having specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoro-3-iodo-5-nitroindazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.
Mode of Action
7-Fluoro-3-iodo-5-nitroindazole acts as an inhibitor of Nitric Oxide Synthases . By inhibiting these enzymes, it reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.
Propriétés
IUPAC Name |
7-fluoro-3-iodo-5-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN3O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKOYGLPPQSSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-iodo-5-nitroindazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
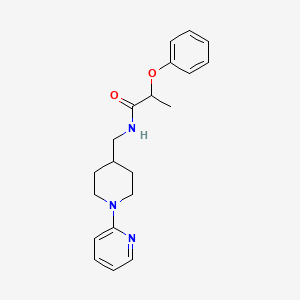
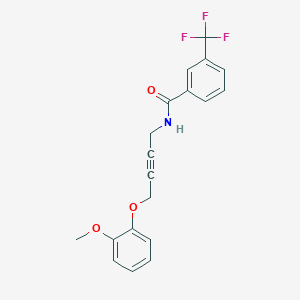


![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
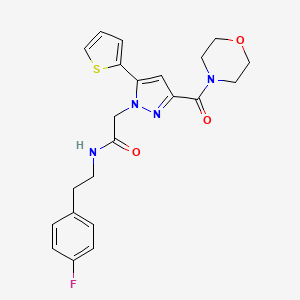
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
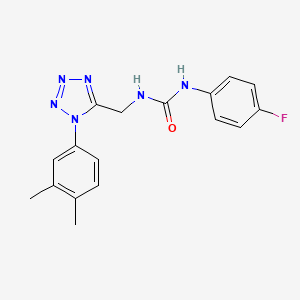
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)
